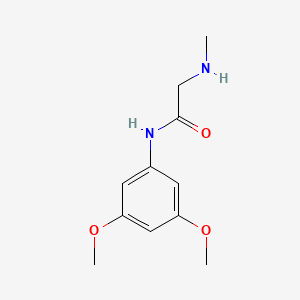
N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 3,5-dimethoxyphenyl group attached to a 2-(methylamino)acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxyaniline and methylamine.
Acylation Reaction: 3,5-dimethoxyaniline is acylated with chloroacetyl chloride to form N-(3,5-dimethoxyphenyl)-2-chloroacetamide.
Amination Reaction: The N-(3,5-dimethoxyphenyl)-2-chloroacetamide is then reacted with methylamine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in alcoholic solvents.
Major Products:
Oxidation: Products may include N-(3,5-dimethoxyphenyl)-2-(methylamino)acetic acid.
Reduction: Products may include N-(3,5-dimethoxyphenyl)-2-(methylamino)ethanol.
Substitution: Products depend on the nucleophile used, such as this compound derivatives.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
- N-(3,4-dimethoxyphenyl)-2-(methylamino)acetamide
- N-(3,5-dimethoxyphenyl)-2-(ethylamino)acetamide
- N-(3,5-dimethoxyphenyl)-2-(dimethylamino)acetamide
Comparison: N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of a methylamino group
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide |
InChI |
InChI=1S/C11H16N2O3/c1-12-7-11(14)13-8-4-9(15-2)6-10(5-8)16-3/h4-6,12H,7H2,1-3H3,(H,13,14) |
InChI Key |
BNVSSJAFCQKJMD-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















